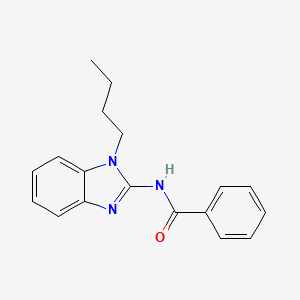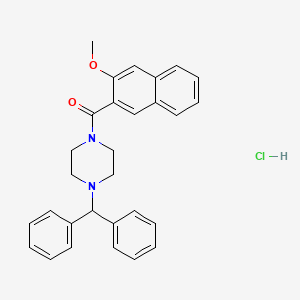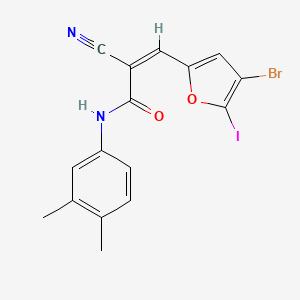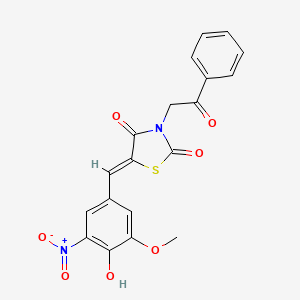
N-(1-butyl-1H-benzimidazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-1H-benzimidazol-2-yl)benzamide, also known as BZM-BAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. BZM-BAM is a benzimidazole derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been extensively studied. In
作用機序
The mechanism of action of N-(1-butyl-1H-benzimidazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1-butyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease, N-(1-butyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the formation of amyloid beta oligomers, which are believed to be a major contributor to the pathogenesis of the disease.
Biochemical and Physiological Effects
N-(1-butyl-1H-benzimidazol-2-yl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of neurotoxicity. These effects are believed to be due to the compound's ability to inhibit various enzymes and signaling pathways, as well as its ability to interact with cellular membranes.
実験室実験の利点と制限
N-(1-butyl-1H-benzimidazol-2-yl)benzamide has several advantages for use in lab experiments, including its high yield and purity, and its potential as a therapeutic agent for various diseases. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are many future directions for research on N-(1-butyl-1H-benzimidazol-2-yl)benzamide, including the development of more efficient synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential as a therapeutic agent for other diseases. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-(1-butyl-1H-benzimidazol-2-yl)benzamide, as well as its potential side effects.
Conclusion
In conclusion, N-(1-butyl-1H-benzimidazol-2-yl)benzamide is a promising compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been extensively studied. Further research is needed to fully understand the potential of N-(1-butyl-1H-benzimidazol-2-yl)benzamide as a therapeutic agent for various diseases.
合成法
N-(1-butyl-1H-benzimidazol-2-yl)benzamide can be synthesized through a number of methods, including the reaction of 2-aminobenzimidazole with 1-bromo-n-butane in the presence of potassium carbonate, and the reaction of 2-aminobenzimidazole with 1-bromo-n-butane in the presence of sodium hydride. These methods have been used to produce N-(1-butyl-1H-benzimidazol-2-yl)benzamide with high yields and purity, making it a promising compound for further research.
科学的研究の応用
N-(1-butyl-1H-benzimidazol-2-yl)benzamide has shown potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In one study, N-(1-butyl-1H-benzimidazol-2-yl)benzamide was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that N-(1-butyl-1H-benzimidazol-2-yl)benzamide could reduce amyloid beta-induced neurotoxicity in Alzheimer's disease by inhibiting the formation of amyloid beta oligomers. These findings suggest that N-(1-butyl-1H-benzimidazol-2-yl)benzamide could be a promising drug candidate for the treatment of these diseases.
特性
IUPAC Name |
N-(1-butylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-3-13-21-16-12-8-7-11-15(16)19-18(21)20-17(22)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOMZVQPKOMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5028232.png)


![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5028260.png)

![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5028274.png)

![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)
![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5028297.png)
![2-{[2-(2-ethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5028303.png)
![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)